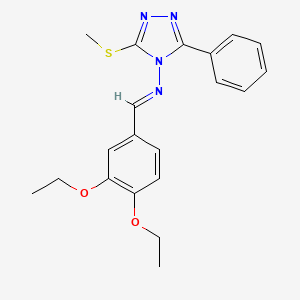

N-(3,4-二乙氧基亚苄基)-3-(甲硫基)-5-苯基-4H-1,2,4-三唑-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of triazole derivatives, including compounds similar to N-(3,4-diethoxybenzylidene)-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine, often involves multi-step reactions starting from basic heterocyclic scaffolds. For instance, synthesis methodologies might involve the condensation of 1,2,4-triazole with various aldehydes and amines under specific conditions to introduce different substituents at the triazole ring. Such processes are designed to yield high specificity and efficiency, potentially involving catalysts or specific reagents to drive the reaction towards the desired product (Vo, 2020).

Molecular Structure Analysis

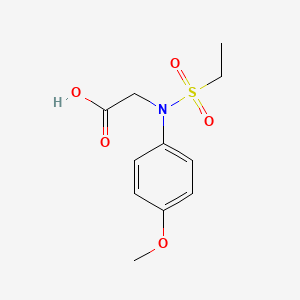

The molecular structure of N-(3,4-diethoxybenzylidene)-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine and related compounds has been elucidated using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These analyses confirm the presence of the triazole core, substituted phenyl groups, and other functional groups integral to the compound’s identity. The molecular geometry, including bond lengths and angles, provides insights into the compound's reactivity and interactions with other molecules (Şahin et al., 2011).

Chemical Reactions and Properties

Triazole derivatives are known for participating in various chemical reactions, including cycloadditions, substitutions, and redox reactions. The presence of functional groups such as the ethoxy and methylthio substituents can influence the compound's reactivity, making it suitable for use in synthetic chemistry as a precursor or intermediate in the synthesis of more complex molecules. The chemical properties of these compounds, including their reactivity towards nucleophiles and electrophiles, are crucial for designing synthetic pathways and understanding their behavior in biological systems (Beytur & Avinca, 2021).

Physical Properties Analysis

The physical properties of N-(3,4-diethoxybenzylidene)-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine, such as melting point, solubility, and stability, are determined by its molecular structure. These properties are essential for practical applications, including the compound's handling, storage, and formulation in various products. Understanding the physical properties is also crucial for determining the conditions under which the compound can be used in chemical reactions and for predicting its behavior in different environments (Alotaibi et al., 2018).

Chemical Properties Analysis

The chemical properties of such triazole derivatives are influenced by the electron-donating and withdrawing effects of the substituents attached to the triazole ring. These effects can alter the compound's acidity, basicity, and reactivity in chemical reactions. Additionally, the presence of specific functional groups can enable the compound to undergo particular chemical transformations, making it a versatile reagent in organic synthesis and potentially in the development of pharmacologically active molecules (Zhou et al., 2007).

科学研究应用

抗菌活性

1,2,4-三唑衍生物因其抗菌特性而被探索。例如,Bektaş 等人(2010 年)合成了各种 1,2,4-三唑衍生物,发现一些对测试微生物具有良好或中等活性 (Bektaş 等人,2010 年)。

合成和结构阐明

相关化合物的合成和结构一直是研究课题。Alotaibi 等人(2018 年)合成了一种相关化合物,并通过各种光谱方法证实了其结构,这对于理解这些化合物的性质和潜在应用至关重要 (Alotaibi 等人,2018 年)。

催化应用

该化学类别中的化合物已用于催化。例如,Donthireddy 等人(2020 年)讨论了使用带有 N-杂环卡宾配体的钌 (II) 配合物进行 C-N 键形成,这是有机合成中的关键反应 (Donthireddy 等人,2020 年)。

光学性质

Takagi 等人(2013 年)对通过亚烷基间隔基在酰胺氮原子上带有寡噻吩的聚(对苯酰胺)的研究突出了 1,2,4-三唑衍生物在材料科学中的潜力,特别是在开发具有独特光学性质的材料方面 (Takagi 等人,2013 年)。

抗癌评价

该化学家族中的化合物已对其潜在的抗癌活性进行了评估。Bekircan 等人(2008 年)合成了新的衍生物,并在各种癌细胞系中对其进行了筛选,突出了这些化合物的药物化学应用 (Bekircan 等人,2008 年)。

电子和光谱分析

三唑衍生物的电子和光谱性质一直是人们感兴趣的话题。Beytur 和 Avinca(2021 年)进行了一项涉及 DFT 计算的研究,以分析这些特性,这对于电子和光子学中的应用至关重要 (Beytur 和 Avinca,2021 年)。

防污应用

Singh 等人(2013 年)报道了 1,2,4-三唑-4-胺的有机硅氧烷衍生物的合成及其在制造防污纳滤膜中的应用,展示了这些化合物在环境应用中的潜力 (Singh 等人,2013 年)。

属性

IUPAC Name |

(E)-1-(3,4-diethoxyphenyl)-N-(3-methylsulfanyl-5-phenyl-1,2,4-triazol-4-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2S/c1-4-25-17-12-11-15(13-18(17)26-5-2)14-21-24-19(22-23-20(24)27-3)16-9-7-6-8-10-16/h6-14H,4-5H2,1-3H3/b21-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGHXOQLVCULWEO-KGENOOAVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=NN2C(=NN=C2SC)C3=CC=CC=C3)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C=C1)/C=N/N2C(=NN=C2SC)C3=CC=CC=C3)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-diethoxybenzylidene)-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[5-(methylthio)-1H-tetrazol-1-yl]phenol](/img/structure/B5554746.png)

![3-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5554749.png)

![ethyl 2-[(phenoxycarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5554763.png)

![2-benzyl-N-[(2-chloro-3-pyridinyl)methyl]-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5554769.png)

![(1S*,5R*)-3-[(5-methyl-2-furyl)methyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5554775.png)

![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(2-naphthyloxy)propanamide](/img/structure/B5554782.png)

![2-methyl-8-{[3-(methylthio)phenyl]acetyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5554810.png)

![N,N-dimethyl-1-(4-methyl-5-{1-[(2-pyridin-2-ylpyrimidin-5-yl)methyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5554812.png)

![N-(2-{5-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B5554821.png)

![2'H-spiro[cycloheptane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B5554850.png)